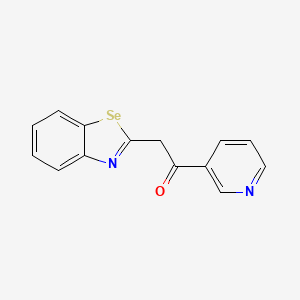
2-(1,3-Benzoselenazol-2-yl)-1-(pyridin-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,3-Benzoselenazol-2-yl)-1-(pyridin-3-yl)ethan-1-one is a useful research compound. Its molecular formula is C14H10N2OSe and its molecular weight is 301.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(1,3-Benzoselenazol-2-yl)-1-(pyridin-3-yl)ethan-1-one is a heterocyclic organic compound that incorporates a selenazole ring and a pyridine moiety. Its unique structure contributes to a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing data from various studies and highlighting its potential applications.
Chemical Structure and Properties
The molecular formula for this compound is C12H8N2OSe. This compound features:
- A selenazole ring , which is known for its bioactivity.
- A pyridine moiety , contributing to its interaction with biological targets.
Biological Activities
Research indicates that compounds with similar structures exhibit a variety of biological activities. The following table summarizes the key biological activities associated with this compound and related compounds.
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Exhibits antimicrobial properties against various bacterial strains. | |
| Anticancer | Shows potential in inhibiting cancer cell proliferation. | |
| Antioxidant | Acts as an antioxidant, reducing oxidative stress in cells. | |
| Enzyme Inhibition | Inhibits specific enzymes related to metabolic pathways. | |
| Neuroprotective | Demonstrates neuroprotective effects in cellular models. |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Binding : The compound has been shown to bind effectively with certain enzymes, altering their activity and potentially leading to therapeutic effects.
- Cellular Uptake : Its structural properties facilitate cellular uptake, allowing it to exert effects within target cells.
- Reactive Oxygen Species (ROS) Scavenging : The selenazole ring contributes to its antioxidant properties by scavenging ROS, thereby protecting cells from oxidative damage.
Case Studies
Several studies have been conducted to assess the biological activity of this compound:
Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for development as an anticancer agent.
Study 2: Neuroprotective Effects
In vitro tests demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. This suggests its potential use in neurodegenerative disease therapies.
Study 3: Antimicrobial Efficacy
The antimicrobial activity was assessed against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones, indicating effective antibacterial properties.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Pyridinylbenzothiazole | Contains sulfur instead of selenium | Strong antibacterial properties |
| 2-(4-Methylpyridin-3-yl)benzothiazole | Similar aromatic structure | Enhanced activity against cancer cells |
| 2-(Phenylthiazol-4-yl)-1-(pyridin-3-yl)ethanone | Contains thiazole instead of selenazole | Notable neuroprotective effects |
Properties
CAS No. |
62729-11-7 |
|---|---|
Molecular Formula |
C14H10N2OSe |
Molecular Weight |
301.21 g/mol |
IUPAC Name |
2-(1,3-benzoselenazol-2-yl)-1-pyridin-3-ylethanone |
InChI |
InChI=1S/C14H10N2OSe/c17-12(10-4-3-7-15-9-10)8-14-16-11-5-1-2-6-13(11)18-14/h1-7,9H,8H2 |
InChI Key |
PPEQZHDFUMVYHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C([Se]2)CC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















